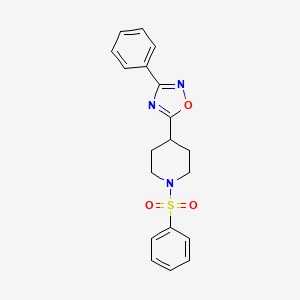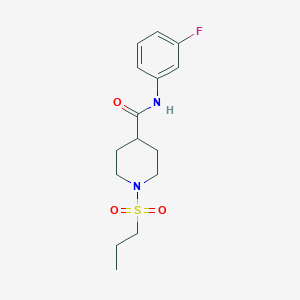
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as NFPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is involved in regulating the levels of the neurotransmitter glutamate in the brain.
作用機序
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of EAAT3, which is responsible for the reuptake of glutamate from the synaptic cleft into the presynaptic neuron. By inhibiting EAAT3, this compound increases the extracellular levels of glutamate, which can activate postsynaptic glutamate receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels in the striatum and hippocampus, which are brain regions that are involved in reward and learning, respectively. This compound administration has also been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse, such as cocaine and amphetamine. These effects are thought to be mediated by the activation of the mesolimbic dopamine system, which is involved in reward processing.
実験室実験の利点と制限
One advantage of N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for EAAT3, which allows for the specific modulation of glutamate neurotransmission. However, this compound has low aqueous solubility, which can limit its use in in vitro and in vivo experiments. Additionally, the effects of this compound on glutamate neurotransmission can be complex and depend on the brain region and neuronal subtype being studied.
将来の方向性
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has the potential to be developed as a therapeutic agent for several neuropsychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of this compound, such as increasing its solubility and bioavailability. Additionally, the effects of this compound on other neurotransmitter systems and neuronal subtypes should be investigated to better understand its mechanism of action. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 3-fluoroaniline with propylsulfonyl chloride in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified by recrystallization to obtain this compound in high purity.
科学的研究の応用
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. EAAT3 is primarily expressed in the striatum, hippocampus, and prefrontal cortex, which are brain regions that are involved in learning, memory, reward, and motivation. Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. Therefore, this compound has been investigated as a potential treatment for these disorders.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-10-22(20,21)18-8-6-12(7-9-18)15(19)17-14-5-3-4-13(16)11-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHKAIZPNFYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)
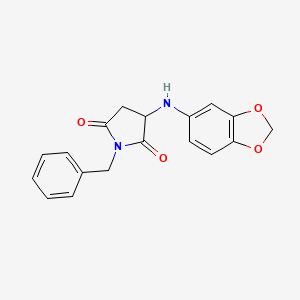
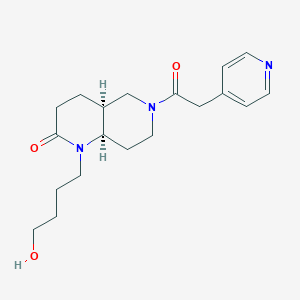
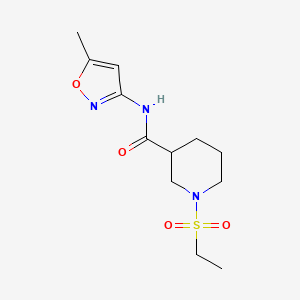
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)
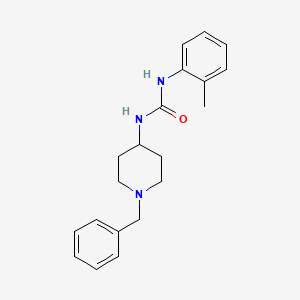
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)
